Defined Stereochemistry: The (1R,2R)-trans Configuration
This compound is specifically identified as the (1R,2R)-trans isomer . The trans configuration is a key differentiating factor from its cis analogs, which are chemically distinct with different CAS numbers (e.g., 68235-32-5 for cis-2-aminocyclobutan-1-ol) [1].
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (1R,2R)-trans configuration |
| Comparator Or Baseline | (1R,2S)- or (1S,2R)-cis configuration |
| Quantified Difference | Distinct spatial arrangement; leads to different chemical reactivity and biological recognition profiles. |
| Conditions | N/A (Structural definition) |
Why This Matters
This precise stereochemistry is a non-negotiable requirement for applications such as asymmetric catalysis or chiral drug intermediate synthesis where the wrong enantiomer or diastereomer can nullify biological activity.
- [1] PubChem. (2026). Compound Summary for CID 71758597: 2-Aminocyclobutan-1-ol hydrochloride. View Source
